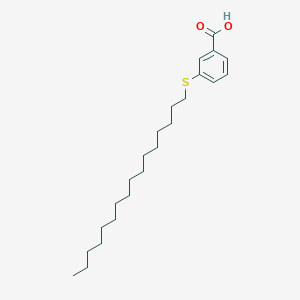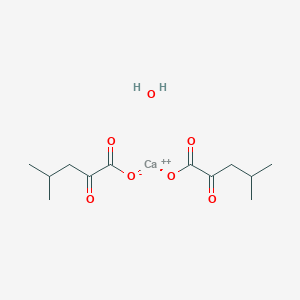
6-methylpyrimidine-2,4-dithiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the identifier “6-methylpyrimidine-2,4-dithiol” is known as a key component in various biochemical assays. It is primarily used in research settings to measure specific enzymatic activities, such as the activity of poly (ADP-ribose) polymerase 1 (PARP1). This compound is crucial for understanding the biochemical pathways and mechanisms involved in cellular processes.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 6-methylpyrimidine-2,4-dithiol involves several synthetic steps. The key steps include the synthesis of the core structure, followed by functionalization to introduce specific groups that enhance its activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes. This involves the use of large-scale reactors, continuous flow systems, and stringent quality control measures to ensure consistency and reproducibility. The industrial production methods are designed to minimize waste and maximize efficiency.
化学反応の分析
Types of Reactions
6-methylpyrimidine-2,4-dithiol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols. Substitution reactions can result in a wide range of products, depending on the nucleophile used.
科学的研究の応用
6-methylpyrimidine-2,4-dithiol has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and pathways.
Biology: It is used in biochemical assays to measure enzymatic activities and understand cellular processes.
Medicine: It is used in drug discovery and development to screen for potential therapeutic compounds.
Industry: It is used in the production of various biochemical products and as a quality control standard in manufacturing processes.
作用機序
The mechanism of action of 6-methylpyrimidine-2,4-dithiol involves its interaction with specific molecular targets, such as enzymes. For example, in the case of PARP1, this compound binds to the enzyme and inhibits its activity, preventing the addition of poly (ADP-ribose) to target proteins. This inhibition can affect various cellular processes, including DNA repair and cell death pathways.
類似化合物との比較
6-methylpyrimidine-2,4-dithiol is unique in its specific activity and selectivity for certain enzymes. Similar compounds include other PARP inhibitors, such as olaparib and rucaparib. These compounds share similar mechanisms of action but differ in their chemical structures and specificities. This compound is often preferred in research settings due to its high purity and well-characterized activity.
List of Similar Compounds
- Olaparib
- Rucaparib
- Niraparib
- Talazoparib
特性
IUPAC Name |
6-methylpyrimidine-2,4-dithiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2S2/c1-3-2-4(8)7-5(9)6-3/h2H,1H3,(H2,6,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOAJLIZQSKDFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)S)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)S)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B7772176.png)
![3-[(3-methylbenzoyl)amino]benzoic Acid](/img/structure/B7772183.png)


![(5E)-3-cyclohexyl-5-[(3-hydroxyanilino)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7772195.png)







![diethyl [hydroxy(phenyl)methyl]phosphonate](/img/structure/B7772251.png)
![ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetate](/img/structure/B7772252.png)
